molecular formula C26H21N5O4 B11204412 ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate

Cat. No.: B11204412
M. Wt: 467.5 g/mol
InChI Key: HINBMSVPTNNDPQ-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple fused ring systems, including pyridine, pyrimidine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimido[1,2-a]benzimidazole core: This step involves the condensation of a pyridine derivative with a benzimidazole precursor under acidic or basic conditions.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with ethyl 4-aminobenzoate: The acetylated intermediate is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace specific substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: Used as a probe to study biological pathways and mechanisms.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyridine derivatives: Compounds containing the pyridine ring system, which may have similar pharmacological properties.

    Benzimidazole derivatives: Known for their therapeutic potential, these compounds are structurally related and often studied alongside pyrimido[1,2-a]benzimidazoles.

Uniqueness

ETHYL 4-({2-[4-OXO-2-(3-PYRIDYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-10(4H)-YL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H21N5O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H21N5O4/c1-2-35-25(34)17-9-11-19(12-10-17)28-23(32)16-30-21-7-3-4-8-22(21)31-24(33)14-20(29-26(30)31)18-6-5-13-27-15-18/h3-15H,2,16H2,1H3,(H,28,32)

InChI Key

HINBMSVPTNNDPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CN=CC=C5

Origin of Product

United States

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